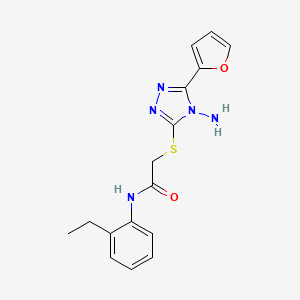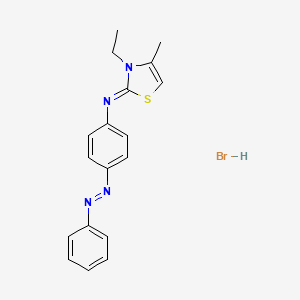![molecular formula C25H25ClN4 B2633708 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine CAS No. 338415-59-1](/img/structure/B2633708.png)
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group, linked to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the piperazine moiety. Key steps may involve:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 3-chlorophenyl group onto the piperazine ring.
Coupling reactions: Linking the piperazine derivative to the imidazo[1,2-a]pyridine core under suitable conditions, often involving catalysts and specific reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to a receptor and inhibit its activity, thereby exerting a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Shares the piperazine ring and chlorophenyl group but differs in the rest of the structure.
Indole derivatives: Similar in terms of their aromatic ring systems and potential biological activities.
Uniqueness
3-{[4-(3-Chlorophenyl)piperazino]methyl}-6-methyl-2-phenylimidazo[1,2-a]pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct pharmacological properties. Its imidazo[1,2-a]pyridine core is particularly noteworthy for its role in various biological activities.
Properties
IUPAC Name |
3-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methyl-2-phenylimidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4/c1-19-10-11-24-27-25(20-6-3-2-4-7-20)23(30(24)17-19)18-28-12-14-29(15-13-28)22-9-5-8-21(26)16-22/h2-11,16-17H,12-15,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYGZJINLPCYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)C5=CC=CC=C5)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenethylurea](/img/structure/B2633626.png)
![3-tert-butyl-1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2633629.png)
![2-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-N-phenylbenzamide](/img/structure/B2633631.png)


![[(propan-2-yl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2633636.png)
![4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]-N-propylbenzamide](/img/structure/B2633637.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2633638.png)
![1-[2-(4-Nitrobenzenesulfonyl)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2633639.png)


![N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-phenylpropanamide](/img/structure/B2633645.png)
![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-(PHENYLSULFANYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2633646.png)
![2-[(3-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2633648.png)
